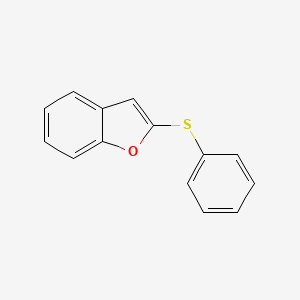

2-(Phenylthio)benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10OS |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

2-phenylsulfanyl-1-benzofuran |

InChI |

InChI=1S/C14H10OS/c1-2-7-12(8-3-1)16-14-10-11-6-4-5-9-13(11)15-14/h1-10H |

InChI Key |

FHXZWBYMDDNSCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylthio Benzofuran and Its Derivatives

Direct Synthetic Routes to 2-(Phenylthio)benzofuran Architectures

Direct approaches to the this compound core focus on constructing the furan (B31954) ring onto a phenol-based starting material in a manner that concurrently installs the phenylthio group.

Cyclodehydration Approaches Involving α-Phenylthio Acetophenones

The cyclodehydration of α-phenoxy ketones is a known method for preparing substituted benzofurans. researchgate.net This strategy can be adapted to synthesize this compound derivatives. The synthesis typically begins with the preparation of α-phenoxy acetophenones from the corresponding phenols and α-bromo ketones. researchgate.net For the synthesis of a this compound, an α-(phenylthio) acetophenone (B1666503) derivative bearing a hydroxyl group on the phenyl ring is required.

One approach involves the use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) to promote the cyclodehydration of α-phenoxy ketones, yielding 3-substituted or 2,3-disubstituted benzofurans under mild conditions. researchgate.net While this method is highlighted for α-phenoxy ketones, the principle can be extended to suitably substituted α-phenylthio acetophenones. The reaction proceeds via an intramolecular electrophilic aromatic substitution. researchgate.net

Table 1: Cyclodehydration of 2-Phenoxy Acetophenone researchgate.net

| Entry | Reagent | Temperature (°C) | Time | Product(s) | Yield (%) | Ratio (2a:2a') |

|---|---|---|---|---|---|---|

| 1 | PPA | 55 | 2 h | 2a | 78 | 100:0 |

| 2 | PPA | 55–132 | 2 h | Mixture of 2a and 2a' | - | - |

| 3 | PPA | 132 | 2 h | 2a' | 73 | 0:100 |

| 4 | Eaton's Reagent | 30 | 1.5 h | 2a | 71 | 100:0 |

| 5 | Eaton's Reagent | 40 | 0.5 h | 2a | 81 | 100:0 |

| 6 | Eaton's Reagent | 45 | 10 min | 2a | 89 | 100:0 |

| 7 | MeSO3H | 45 | 31 h | 2a | 56 | 100:0 |

PPA: polyphosphoric acid. Reaction conditions involved reacting 1 mmol of 1a in 3.0 mL of the specified reagent.

Fluoride-Ion-Induced Reactivity in Dihydrobenzofuran Formation

Fluoride (B91410) ions can induce the formation of dihydrobenzofuran structures from specific precursors. Research has shown that the reaction of bromo(phenylthio)methyltrimethylsilane with o-hydroxy benzaldehyde (B42025) in the presence of a fluoride ion source leads to the formation of 2,3-dihydro-2-phenylthio-3-hydroxybenzofuran. tandfonline.com This method provides a direct route to a dihydrobenzofuran core functionalized with a phenylthio group at the 2-position. tandfonline.com While this produces a dihydrobenzofuran, subsequent dehydration could potentially yield the aromatic this compound. The specific conditions for this transformation have not been extensively detailed in the provided context.

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis is a powerful tool for the synthesis of benzofurans. rsc.orgnih.govnih.gov These methods often involve C-H activation and cross-coupling reactions. For instance, palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids has been used to produce a variety of benzofuran (B130515) compounds. nih.gov Another strategy involves the reaction of 2-hydroxystyrenes with iodobenzenes via a C-H activation/oxidation tandem reaction. rsc.org

A tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, catalyzed by palladium, has been developed for the synthesis of 2-aroyl benzofurans. rsc.org While not directly yielding this compound, these palladium-catalyzed methods demonstrate the potential for constructing the benzofuran ring system, which could be adapted for the incorporation of a phenylthio substituent.

Copper-Catalyzed Tandem Cyclization/Chalcogenation Reactions

Copper-catalyzed reactions offer an efficient pathway for the synthesis of functionalized benzofurans. A one-pot procedure using a copper catalyst and molecular oxygen allows for the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes. rsc.org This transformation proceeds through a sequential nucleophilic addition of the phenol (B47542) to the alkyne followed by an aerobic oxidative cyclization. rsc.org

More specifically, a copper-catalyzed tandem cyclization/chalcogenation has been developed for the synthesis of 3-(β-hydroxychalcogen)benzofurans using elemental sulfur or selenium. nih.govresearchgate.net This highlights the utility of copper in facilitating the incorporation of chalcogens into the benzofuran scaffold. A related method involves a tandem thioetherification reaction of 2-(2,2-dibromovinyl)phenol (B8367773) derivatives with thiophenols in the presence of potassium hydroxide (B78521) to generate 2-arylthiobenzofurans in good yields. thieme-connect.com

Table 2: Tandem Thioetherification of 2-(2,2-dibromovinyl)phenols with Thiophenols thieme-connect.com

| Entry | R¹ | R² | R³ | Thiol | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | H | H | H | Thiophenol | 3a | 85 |

| 2 | Me | H | H | Thiophenol | 3b | 83 |

| 3 | t-Bu | H | H | Thiophenol | 3c | 81 |

| 4 | MeO | H | H | Thiophenol | 3d | 88 |

| 5 | H | MeO | H | Thiophenol | 3e | 86 |

| 6 | H | H | H | 4-Methylthiophenol | 3f | 82 |

| 7 | H | H | H | 4-Methoxythiophenol | 3g | 84 |

| 8 | H | H | H | 4-Fluorothiophenol | 3h | 80 |

| 9 | H | H | H | 4-Chlorothiophenol | 3i | 81 |

| 10 | H | H | H | 4-Bromothiophenol | 3j | 78 |

| 11 | H | Br | Br | 4-Chlorothiophenol | 3k | 75 |

| 12 | Br | H | Br | 4-Chlorothiophenol | 3l | 76 |

| 13 | Br | H | MeO | Thiophenol | 3m | 79 |

Reactions were conducted with 2-(2,2-dibromovinyl)phenol derivatives and the respective thiol in DMF at 120 °C for 12 hours.

Gold-Catalyzed Cyclization of (ortho-Alkynylphenylthio)silanes

Gold catalysts are effective in promoting the cyclization of various alkyne-containing substrates. nih.govacs.orgresearchgate.net The gold-catalyzed cyclization of (ortho-alkynylphenylthio)silanes has been shown to produce 3-silylbenzo[b]thiophenes in good to excellent yields. nih.govacs.org This reaction proceeds through the intramolecular capture of a vinyl-gold intermediate by the silicon electrophile. nih.gov While this specific example leads to benzothiophenes, the underlying principle of gold-catalyzed cyclization of ortho-alkynylphenyl ethers is a known route to benzofurans. researchgate.netacs.org Adapting this methodology to an appropriate oxygen-containing analogue could provide a pathway to this compound derivatives.

Table 3: Gold-Catalyzed Cyclization of (ortho-Alkynylphenylthio)silanes acs.org

| Entry | Substrate (1) | R | R' | Time (h) | Product (2) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1a | n-Pr | i-Pr | 5 | 2a | 98 |

| 2 | 1b | n-Pr | Et | 5 | 2b | 97 |

| 3 | 1c | n-Pr | Ph | 5 | 2c | 95 |

| 4 | 1d | CH₂OBn | i-Pr | 10 | 2d | 92 |

| 5 | 1e | p-Anisyl | i-Pr | 2 | 2e | 99 |

| 6 | 1f | p-CF₃C₆H₄ | i-Pr | 2 | 2f | 97 |

| 7 | 1g | Ph | i-Pr | 2 | 2g | 97 |

| 8 | 1h | SiMe₃ | i-Pr | 12 | 2h | 88 |

Reactions were carried out with 2 mol % AuCl in toluene (B28343) at 45 °C.

Interrupted Pummerer Reactions of Alkynyl Sulfoxides with Phenols

A novel approach for the synthesis of functionalized benzofurans involves the interrupted Pummerer reaction of alkynyl sulfoxides with phenols. nih.govrsc.orgrsc.org This method relies on the electrophilic activation of the electron-deficient alkynyl sulfinyl group. nih.govrsc.org Treatment of a mixture of a phenol and an alkynyl sulfoxide (B87167) with an activator like triflic anhydride, in the presence of a base such as 2,6-di(tert-butyl)pyridine, can afford functionalized benzofurans. nih.gov This reaction is significant as it allows for the preparation of various benzofurans from readily available alkynes, thiosulfonates, and phenols. nih.govrsc.org The reaction proceeds through the formation of a sulfonium (B1226848) intermediate, which then undergoes a charge-accelerated nih.govnih.gov-sigmatropic rearrangement. researchgate.net

Table 4: Synthesis of Benzofurans via Interrupted Pummerer Reaction nih.gov

| Entry | Activator | Additive | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Acetic anhydride | - | 3a | Not obtained |

| 2 | Triflic anhydride | - | 3a | Moderate |

| 3 | Triflic anhydride | 2,6-di(tert-butyl)pyridine | 3a | Improved |

The reaction involved phenol (1a) and alkynyl sulfoxide (2a) to yield 3-butyl-2-(ethylthio)benzo[b]furan (3a).

Electrochemical Oxidative Intramolecular Cyclization Protocols

Electrochemical synthesis has emerged as a powerful and environmentally benign approach for the construction of heterocyclic compounds like benzofurans. sioc-journal.cnacs.orgfrontiersin.org These methods often operate under mild, reagent-free conditions at room temperature, avoiding the need for harsh oxidants, bases, or metal catalysts. frontiersin.orgnih.gov

An important strategy involves the electrochemical oxidative intramolecular cyclization of precursor molecules. For instance, the anodic oxidation of α-(phenylthio)acetamides in the presence of a fluoride source can lead to the formation of cyclized products. beilstein-journals.orgnih.gov In a similar vein, the electrosynthesis of selenylbenzo[b]furan derivatives has been achieved through the oxidative intramolecular cyclization of 2-alkynylphenol derivatives with diselenides. frontiersin.orgnih.gov This galvanostatic electrolysis, conducted in an undivided cell, demonstrates good to excellent yields and broad functional group compatibility. frontiersin.orgnih.gov One specific example is the synthesis of 3-(Phenylselanyl)-2-(phenylthio)benzofuran. nih.govfrontiersin.org

The mechanism of these reactions often involves the anodic generation of a reactive intermediate, such as a radical cation or a quinone, which then undergoes an intramolecular cyclization. acs.orgbeilstein-journals.orgnih.gov For example, the electrooxidation of catechols in the presence of C,H-acidic compounds generates 1,2-benzoquinones that participate in a Michael addition followed by another oxidation and a final ring-closing Michael addition to form the benzofuran ring system. beilstein-journals.orgnih.gov

The following table provides examples of electrochemically synthesized benzofuran derivatives.

Table 1: Examples of Electrochemically Synthesized Benzofuran Derivatives

| Precursor 1 | Precursor 2 | Product | Yield (%) | Conditions | Reference |

| 2-(Phenylethynyl)phenol | Diphenyl diselenide | 2-Phenyl-3-(phenylselanyl)benzofuran | 95 | Platinum electrodes, constant current (10 mA), TBAClO4, ACN, rt, air | researchgate.net |

| 2-((Phenylselanyl)ethynyl)phenol | Diphenyl diselenide | 3-(Phenylselanyl)-2-(phenylthio)benzofuran | 88 | Platinum electrodes, constant current (10 mA), TBAClO4, ACN, rt, air | nih.gov |

| Catechol | 4-Hydroxycoumarin | 11,12-Dihydroxycoumestan | 95 | Undivided cell, aqueous sodium acetate (B1210297), graphite (B72142) anode | nih.gov |

| α-(Phenylthio)acetamide derivative | - | Oxindole derivative | Not specified | Anodic oxidation, Et3N∙3HF | beilstein-journals.orgnih.gov |

Precursor Synthesis and Transformative Reactions for Phenylthiobenzofuran Construction

The construction of the this compound scaffold often relies on the synthesis of key precursors and their subsequent transformation.

2-(Phenylthio)benzoic acid and its derivatives are versatile intermediates in the synthesis of various organic molecules, including those with potential biological activity. chemimpex.comsolubilityofthings.com This aromatic thioether can be utilized in the development of novel compounds due to its enhanced reactivity. chemimpex.com

One common synthetic route to 2-(phenylthio)benzoic acid derivatives involves the reaction of 2,2'-dithiosalicylic acid with a suitable aryl halide, such as 1-chloro-2-nitrobenzene, in a basic aqueous solution. The resulting nitro-substituted intermediate is then reduced to the corresponding amine. Another approach is the esterification of 2-(phenylthio)benzoic acid to form methyl 2-(phenylthio)benzoate, which can then be converted to other derivatives like 2-(phenylthio)benzoic acid hydrazide. nih.gov These hydrazides can be further condensed with aldehydes to produce a variety of 2-(phenylthio) benzoylarylhydrazone derivatives. nih.gov

The arylation of α-(phenylthio)ketones is a key step in the synthesis of 2-arylbenzofuran-3(2H)-ones, which are precursors to 2-arylbenzofurans. researchgate.netresearchgate.net Aryllead(IV) triacetates have been successfully employed for the arylation of 2-phenylthiobenzofuran-3(2H)-one, yielding the corresponding 2-aryl-2-phenylthiobenzofuran-3(2H)-ones in moderate to high yields (29–92%). researchgate.netresearchgate.net This reaction demonstrates good tolerance for a range of aryllead reagents. researchgate.net

Preparation of 2-(Phenylthio)benzoic Acid Derivatives as Synthetic Intermediates

Investigation of Regioselectivity and Stereoselectivity in this compound Synthesis

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing substituted benzofurans. In acid-catalyzed cyclizations, the regiochemical outcome can be influenced by the electronic and steric properties of the substituents on the aromatic ring. wuxiapptec.com For instance, in the cyclization of acetal (B89532) precursors, the phenyl ring can undergo nucleophilic addition at different positions, leading to a mixture of regioisomers. wuxiapptec.com Computational analysis, such as examining the highest occupied molecular orbital (HOMO) of the intermediate oxonium ion, can be used to predict the regioselectivity of the cyclization. wuxiapptec.com

In some electrochemical syntheses, high regioselectivity has been observed. beilstein-journals.orgnih.gov For example, the reaction of 3-substituted catechols with dimedone under electrochemical conditions leads to the formation of benzofuran derivatives with high regioselectivity. beilstein-journals.orgnih.gov

Stereoselectivity is also a key consideration, particularly in reactions that create new chiral centers. For example, phosphine-catalyzed domino reactions of salicyl N-thiophosphinyl imines and allylic carbonates can produce highly substituted trans-2,3-dihydrobenzofurans with high diastereoselectivity. researchgate.net Similarly, intramolecular cycloadditions of o-quinonemethides can proceed with stereoselectivity. acs.org

Analysis of Catalytic Systems and Reaction Conditions (e.g., Metal-Based, Brønsted Acid/Base Catalysis)

A wide array of catalytic systems and reaction conditions are employed in the synthesis of benzofuran derivatives, including metal-based catalysts, Brønsted acids, and bases. sioc-journal.cnnih.gov

Metal-Based Catalysis: Transition metals such as palladium, copper, rhodium, and nickel are extensively used in benzofuran synthesis. thieme.denih.gov

Palladium: Palladium catalysts are widely used for cross-coupling reactions, such as the Sonogashira coupling of iodophenols with terminal alkynes, to form benzofuran derivatives. nih.gov Palladium-catalyzed C-H activation followed by intramolecular C-O bond formation is another effective strategy. organic-chemistry.org

Copper: Copper catalysts, often used as co-catalysts with palladium, are crucial in reactions like the Sonogashira coupling. nih.gov Copper iodide, in particular, has been shown to be essential for the synthesis of certain benzofuran derivatives. nih.gov Magnetic nanoparticle-supported copper complexes have also been developed as efficient and reusable catalysts for the synthesis of heteroaryl-aryl sulfides, including 2-(phenylthio)benzo[d]thiazole. nih.gov

Rhodium: Rhodium-based catalysts, in conjunction with a Brønsted acid, can be used in relay catalysis for the tandem arylation-cyclization of propargyl alcohols with ortho-hydroxylated arylboronic acids to yield benzofurans. researchgate.netacs.org

Nickel: Nickel catalysts have been employed for intramolecular nucleophilic addition reactions to furnish benzofuran derivatives. thieme.denih.gov

Brønsted Acid/Base Catalysis:

Brønsted Acids: Brønsted acids like triflic acid (TfOH) and toluenesulfonic acid (TsOH) are effective catalysts for the cyclization of various precursors to form benzofurans. nih.govresearchgate.netacs.org Trifluoroacetic acid has also been utilized in the synthesis of benzofuran derivatives. nih.gov Perchloric acid (HClO4) can catalyze the tandem Friedel-Crafts/lactonization reaction to form benzofuranones. organic-chemistry.org

Bases: Bases such as triethylamine (B128534) are used as catalysts in reactions like the Rap–Stoermer reaction to produce benzofuran derivatives. nih.gov Potassium acetate has been identified as an efficient base in the synthesis of 2-(phenylthio)benzo[d]thiazole using a magnetic nanocatalyst. nih.gov

Table 2: Catalytic Systems for Benzofuran Synthesis

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| Pd(OAc)2 / bpy | Palladium-catalyzed addition/annulation | 2-(2-Hydroxyphenyl)acetonitriles, Arylboronic acids | 2-Arylbenzofurans | organic-chemistry.org |

| Rh(I) / TsOH | Relay rhodium/Brønsted acid catalysis | Propargyl alcohols, ortho-Hydroxylated arylboronic acids | Benzofurans | researchgate.netacs.org |

| TfOH | Brønsted acid-catalyzed cyclization | o-Alkynylphenols | Substituted benzofurans | nih.gov |

| Fe3O4@AMBA-CuI / KOAc | Copper-catalyzed C-S coupling | 2-Iodobenzo[d]thiazole, Phenylboronic acid, S8 | 2-(Phenylthio)benzo[d]thiazole | nih.gov |

| Ni(OTf)2 / 1,10-phenanthroline | Nickel-catalyzed intramolecular nucleophilic addition | Aryl halides, Aryl ketones | Benzofuran derivatives | nih.gov |

Reactivity and Advanced Chemical Transformations of 2 Phenylthio Benzofuran

Functional Group Interconversions of the Phenylthio Moiety

The phenylthio group at the 2-position of the benzofuran (B130515) ring is not merely a passive substituent; it is an active functional handle that can be readily converted into other groups, thereby diversifying the molecular architecture. The primary transformations involve oxidation of the sulfur atom and reductive cleavage of the carbon-sulfur bond.

Oxidation to Sulfoxides and Sulfones: The sulfur atom in the phenylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they alter the electronic properties of the substituent and introduce new reactive sites. For instance, the oxidation of related 2-(alkylsulfanyl)benzofurans has been successfully demonstrated. nih.gov The reaction typically proceeds in a stepwise manner, with the sulfoxide being an intermediate on the path to the sulfone. Common oxidizing agents for these conversions include hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). organic-chemistry.orgorganic-chemistry.org The choice of oxidant and reaction conditions allows for selective synthesis of either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org The conversion of the thioether to a sulfoxide introduces chirality at the sulfur center, while further oxidation to the achiral sulfone creates a powerful electron-withdrawing group and a potential leaving group in nucleophilic substitution reactions. nih.gov

Desulfurization: The removal of the phenylthio group, known as desulfurization, is another key functional group interconversion. This reaction typically replaces the C–S bond with a C–H bond, yielding the parent benzofuran scaffold or its derivatives. A standard method for this transformation is reductive cleavage using Raney nickel (Raney-Ni), a reagent widely employed for the desulfurization of various organosulfur compounds. mdpi.com Other methods, such as those using a combination of potassium tert-butoxide and a hydrosilane, have been effective for the desulfurization of refractory sulfur heterocycles and represent a potential route for cleaving the phenylthio group from the benzofuran core. researchgate.net Additionally, certain rearrangements, like the Pummerer fragmentation, can lead to desulfurated products under specific conditions. acs.org

Exploration of Electrophilic and Nucleophilic Reactions on the Benzofuran Ring System

The benzofuran ring itself is a reactive nucleus, susceptible to both electrophilic and nucleophilic attack, allowing for further functionalization.

Electrophilic Substitution: The benzofuran ring system is generally activated towards electrophilic aromatic substitution due to the electron-donating nature of the furan (B31954) oxygen. In 2-substituted benzofurans, electrophilic attack typically occurs at the 3-position, if available. For 2-(phenylthio)benzofuran, this position is the most likely site for reactions such as halogenation, nitration, or Friedel-Crafts acylation. The phenylthio group itself may exert some influence on the regioselectivity, but substitution at C-3 is generally favored. If the C-3 position is blocked, electrophilic substitution will preferentially occur on the benzene (B151609) portion of the benzofuran core, with the specific position directed by the existing substituents.

Nucleophilic Reactions (Lithiation): The benzofuran nucleus can be functionalized through nucleophilic attack, most commonly via metallation to form an organolithium intermediate. Studies on benzofuran derivatives show that they are preferentially lithiated at the 2-position when this site is unsubstituted. rsc.org However, when the 2-position is blocked, as in this compound, deprotonation can occur at the 3-position, especially when directed by an activating group. rsc.org The reaction of this compound with a strong base like n-butyllithium is expected to generate the 3-lithio-2-(phenylthio)benzofuran intermediate. This powerful nucleophile can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, carbon dioxide), providing a robust method for introducing a diverse array of substituents at the C-3 position. It is important to note that in some cases, lithiation of benzofurans can lead to ring-opening, yielding acetylenic phenols as side products. rsc.org

Advanced Derivatization Strategies of the this compound Scaffold

Beyond simple substitutions, the this compound core can be used as a template for constructing more complex, polycyclic systems through advanced synthetic strategies.

Selenylated benzofurans are of significant interest due to their unique biological activities and synthetic utility. Research has demonstrated that the this compound scaffold can be effectively functionalized with a selenium-containing group at the 3-position. An electrochemical oxidative intramolecular cyclization reaction has been developed for this purpose. frontiersin.orgfrontiersin.org In this method, a 2-((phenylthio)ethynyl)phenol is reacted with diphenyl diselenide in an undivided electrochemical cell. frontiersin.orgfrontiersin.org This process efficiently constructs the benzofuran ring while simultaneously installing the phenylthio group at C-2 and a phenylselanyl group at C-3.

The reaction proceeds in good yield, providing direct access to the 3-(phenylselanyl)-2-(phenylthio)benzofuran derivative. frontiersin.org This transformation highlights an elegant method for creating a highly functionalized benzofuran core with three distinct aryl-chalcogen moieties.

| Starting Material | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| 2-((Phenylthio)ethynyl)phenol | Diphenyl diselenide | 3-(Phenylselanyl)-2-(phenylthio)benzofuran | 88% | Galvanostatic electrolysis, undivided cell, Pt electrodes, TBAClO₄, ACN, room temp. |

Annulation Reactions: Annulation involves the construction of a new ring onto an existing molecular framework. While there are numerous methods for the annulation synthesis of benzofurans, examples using this compound as the starting substrate to build additional rings are less common. mdpi.comorganic-chemistry.orgnih.gov However, the reactivity of the scaffold suggests several plausible strategies. For instance, a [4+2] cycloaddition (Diels-Alder reaction) could potentially be employed if the furan ring were to act as the diene component, although this is more typical for furan itself rather than the less aromatic benzofuran. A more likely approach involves transition metal-catalyzed C-H activation/annulation reactions at the C-3 position. Analogous strategies have been used to construct fused heterocyclic systems, such as the synthesis of benzothieno[3,2-b]benzofurans from the annulation of nitrobenzothiophenes with phenols. researchgate.net Such a strategy applied to this compound could lead to novel, fused polycyclic aromatic systems.

Ring Expansion Reactions: Ring expansion reactions offer a pathway to larger, often more complex, ring systems from smaller cyclic precursors. While direct examples of ring expansion starting from the this compound core are not extensively documented, mechanisms involving sulfur-stabilized intermediates are well-known in organic chemistry. free.fr For example, the ring expansion of cyclic dithioketals can proceed via a 1,2-sulfur migration. acs.org A similar strategy could be envisioned for a derivative of this compound, potentially involving the furan ring. Such a transformation would likely require initial modification of the benzofuran core, for example, reduction of the furan ring, to generate a substrate suitable for a known ring-expansion cascade, such as a radical-mediated process. koreascience.kr

Spectroscopic Characterization Methodologies for Structural Elucidation of 2 Phenylthio Benzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(phenylthio)benzofuran and its derivatives. Both ¹H and ¹³C NMR provide data on the chemical environment of individual atoms, allowing for the assembly of the molecular puzzle. ontosight.ainih.gov

In the ¹H NMR spectrum of a related derivative, 3-(phenylselanyl)-2-(phenylthio)benzofuran, the aromatic protons appear as a multiplet in the range of δ 7.11–7.45 ppm. frontiersin.org For other substituted benzofurans, characteristic signals for the benzofuran (B130515) and phenyl rings are consistently observed in the aromatic region. frontiersin.orgrsc.org For instance, in benzofuran-2-yl(4-chlorophenyl)methanone, aromatic protons are seen as multiplets between δ 7.37 and 7.81 ppm. rsc.org The specific chemical shifts and coupling constants (J values) are crucial for assigning protons to their exact positions on the aromatic rings.

The ¹³C NMR spectrum provides complementary information by detailing the carbon framework. For 3-(phenylselanyl)-2-(phenylthio)benzofuran, carbon signals are observed at δ 156.4, 152.9, 133.4, 131.0, 130.5, 130.3, 129.3, 127.6, 126.9, 125.9, 123.6, 121.3, 112.8, and 111.6 ppm. frontiersin.org These values correspond to the carbons of both the benzofuran and the phenylthio moieties. The chemical shifts of the carbons directly attached to the sulfur and oxygen atoms are particularly informative. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.

Below is a representative table of NMR data for a derivative of this compound.

Table 1: NMR Spectroscopic Data for 3-(Phenylselanyl)-2-(phenylthio)benzofuran in CDCl₃. frontiersin.org

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H | 7.11–7.45 | Multiplet, Aromatic Protons |

| ¹³C | 156.4, 152.9, 133.4, 131.0, 130.5, 130.3, 129.3, 127.6, 126.9, 125.9, 123.6, 121.3, 112.8, 111.6 | Aromatic Carbons |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. spectroscopyonline.comyoutube.com For this compound and its derivatives, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the structure. wisdomlib.orgcuestionesdefisioterapia.com

Key vibrational bands include:

C-S Stretching: The presence of the phenylthio group is confirmed by C-S stretching vibrations, although these can sometimes be weak and appear in the fingerprint region.

Aromatic C-H Stretching: These typically appear as a group of bands above 3000 cm⁻¹.

Aromatic C=C Stretching: Vibrations of the carbon-carbon double bonds within the benzofuran and phenyl rings result in several sharp peaks in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The ether linkage within the benzofuran ring gives rise to strong, characteristic asymmetric and symmetric stretching bands, typically in the 1000-1300 cm⁻¹ region. For example, in some benzofuran derivatives, a C=O stretching band is observed between 1635-1644 cm⁻¹. nih.gov

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to each specific molecule, providing a molecular fingerprint that can be used for identification by comparison with known spectra. wisdomlib.orgyoutube.com The analysis of these spectra confirms the presence of the core benzofuran structure and the attached phenylthio group. researchgate.net

Table 2: Typical FT-IR Data for Substituted Benzofuran Derivatives. nih.govnih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C (ether) | Asymmetric Stretching | 1200 - 1270 |

| C-O-C (ether) | Symmetric Stretching | 1000 - 1100 |

| C=O (in derivatives) | Stretching | 1635 - 1644 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. hu-berlin.de The benzofuran ring system, being an extended conjugated π-system, exhibits characteristic absorption bands in the ultraviolet region. The attachment of a phenylthio group further extends this conjugation, influencing the position and intensity of the absorption maxima (λ_max).

Studies on benzofuran derivatives show that they typically exhibit two main absorption bands. researchgate.net For instance, a benzofuran mono-crown derivative showed absorption bands at 290 nm and a shoulder at 325-350 nm. researchgate.net The specific λ_max values for this compound are influenced by the electronic interaction between the sulfur atom's lone pairs and the π-systems of the benzofuran and phenyl rings. The solvent used can also cause shifts in the absorption maxima. This technique is particularly useful for confirming the conjugated nature of the system and for quantitative analysis based on the Beer-Lambert law. researchgate.nethu-berlin.de

Table 3: Representative UV-Vis Absorption Data for a Benzofuran Derivative in THF. researchgate.net

| Compound | λ_max (nm) |

| Benzofuran Mono-crown Derivative | 290, 325-350 (shoulder) |

Mass Spectrometry (MS, LCMS, MALDI-TOF)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ontosight.ai For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion ([M]⁺), allowing for the determination of its molecular formula with high accuracy. acs.org

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to analyze crude reaction mixtures or to purify the compound while obtaining mass data simultaneously. cuestionesdefisioterapia.comreddit.com Electron ionization (EI) is a common method that often leads to fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds or forms particularly stable fragment ions. The fragmentation of this compound would likely involve cleavage of the C-S bond and fragmentation of the benzofuran ring itself.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another technique that can be used, particularly for less volatile or thermally labile derivatives. researchgate.netbruker.comnih.gov It is a soft ionization technique that typically produces the intact molecular ion with minimal fragmentation.

For a related derivative, 2-phenyl-3-(o-tolylselanyl)benzofuran, the high-resolution mass spectrometry-electrospray ionization (HRMS-ESI) showed a calculated [M+H]⁺ value of 365.0445, with the found value being 365.0446, confirming the molecular formula C₂₁H₁₇OSe. frontiersin.org

X-ray Diffraction Analysis of Related Benzofuran Derivatives

While not a routine characterization method for all synthesized compounds, single-crystal X-ray diffraction provides the most definitive structural proof. researchgate.net If a suitable single crystal of this compound or a closely related derivative can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the solid state. mdpi.com

X-ray analysis provides accurate bond lengths, bond angles, and torsional angles, confirming the planarity of the benzofuran ring and the orientation of the phenylthio group relative to the benzofuran system. researchgate.net For example, X-ray studies on benzofuran-based hydrazone derivatives have been used to provide excellent correlation with data obtained from theoretical DFT calculations. researchgate.net This method is invaluable for unambiguously establishing stereochemistry and resolving any structural uncertainties that may remain after analysis by other spectroscopic methods. researchgate.net

Application of Other Advanced Spectroscopic Techniques

Beyond the core methods, other advanced spectroscopic techniques can provide further structural and dynamic information. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between protons and carbons, especially for complex derivatives where simple 1D spectra are ambiguous.

Fluorescence spectroscopy can also be employed, as many benzofuran derivatives are fluorescent. researchgate.netresearchgate.net The emission spectrum, quantum yield, and fluorescence lifetime can provide information about the electronic structure and the excited state properties of the molecule, which can be influenced by the nature and position of substituents on the benzofuran core. researchgate.net

Computational and Theoretical Investigations of 2 Phenylthio Benzofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying multi-electron systems. mdpi.com DFT calculations are used to determine various electronic and structural properties by approximating the exchange-correlation energy, a complex many-body term, as a functional of the electron density. mdpi.comphyschemres.org Common software packages like Gaussian are frequently used to perform these calculations, allowing for the selection of various functionals and basis sets to suit the system under investigation. physchemres.orgconflex.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. osdd.netdiva-portal.org This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. For a molecule like 2-(Phenylthio)benzofuran, this is particularly important due to the rotational freedom around the C-S and S-C single bonds, which gives rise to multiple possible conformers.

A conformational analysis would systematically explore these rotations to identify the global minimum energy structure. In a study on the related molecule 2-phenylbenzofuran, geometry optimization was performed using several DFT functionals, including GGA-PBE, BVP86, and meta-GGA-TPSS, with the 6-31G(d,p) basis set. physchemres.org The results indicated a nearly planar geometry, with a very small dihedral angle between the benzofuran (B130515) and phenyl rings. physchemres.org For this compound, the introduction of the sulfur atom would lead to a distinctly non-planar preferred conformation, with the phenyl ring oriented at a significant angle relative to the benzofuran plane. The optimized geometry provides key structural parameters such as bond lengths and angles.

As an illustrative example, selected optimized geometric parameters for the analogous 2-phenylbenzofuran , calculated with different DFT functionals, are presented below. physchemres.org

| Parameter | GGA-PBE | BVP86 | meta-GGA-TPSS |

|---|---|---|---|

| Dihedral Angle (°) | 0.27 | 0.29 | 0.27 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A small gap suggests high polarizability and high reactivity, whereas a large gap indicates greater stability. physchemres.org

For this compound, the HOMO would likely exhibit significant electron density on the electron-rich sulfur atom and the π-systems of both the benzofuran and phenyl rings. The LUMO would be expected to be distributed across the antibonding π-orbitals of the aromatic systems. The presence of the sulfur atom's lone pairs would be expected to raise the energy of the HOMO compared to 2-phenylbenzofuran, likely resulting in a smaller HOMO-LUMO gap and suggesting higher reactivity.

The table below shows FMO data calculated for 2-phenylbenzofuran using various DFT functionals, which serves as a reference for the type of data obtained. physchemres.org

| Parameter | GGA-PBE | BVP86 | meta-GGA-TPSS |

|---|---|---|---|

| EHOMO (eV) | -4.869 | -4.960 | -4.855 |

| ELUMO (eV) | -1.885 | -1.982 | -1.887 |

| Energy Gap (eV) | 2.984 | 2.978 | 2.968 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, using a color scale to indicate different potential values. uni-muenchen.deresearchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential localized around the electronegative furan (B31954) oxygen atom. The sulfur atom, with its lone pairs, would also contribute to a region of negative or near-neutral potential. The most positive potential would be found on the hydrogen atoms of the aromatic rings. This analysis helps in predicting how the molecule will interact with other polar species and identifies sites for intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.de This method provides detailed insights into charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization. uni-muenchen.deicm.edu.pl

Building upon FMO energies, a suite of global and local reactivity descriptors can be calculated to provide a quantitative measure of chemical reactivity. mdpi.comresearchgate.net These descriptors are derived from conceptual DFT. frontiersin.org

Global reactivity descriptors describe the molecule as a whole and include:

Ionization Potential (I) and Electron Affinity (A)

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating high reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. mdpi.com

Local reactivity descriptors , such as the Fukui function and dual descriptor, identify which atomic sites within the molecule are most reactive towards nucleophilic, electrophilic, or radical attack. mdpi.comchemrxiv.org

The table below presents calculated global reactivity descriptors for the reference compound 2-phenylbenzofuran . physchemres.org

| Parameter | Value (GGA-PBE) |

|---|---|

| Ionization Potential, I (eV) | 4.869 |

| Electron Affinity, A (eV) | 1.885 |

| Electronegativity, χ (eV) | 3.377 |

| Chemical Hardness, η (eV) | 1.492 |

| Chemical Softness, S (eV-1) | 0.670 |

| Electrophilicity Index, ω (eV) | 3.820 |

Natural Bond Orbital (NBO) Analysis

Mechanistic Studies Through Computational Modeling

Beyond static properties, computational modeling is invaluable for elucidating the mechanisms of chemical reactions. nih.gov By calculating the structures and energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This allows chemists to understand reaction pathways, rationalize product distributions, and design more efficient synthetic routes. thieme-connect.de

For instance, the synthesis of a related compound, 3-(Phenylselanyl)-2-(phenylthio)benzofuran, was proposed to proceed via a radical mechanism. frontiersin.org Computational modeling could be employed to validate this proposal by locating the radical intermediates and calculating the activation barriers for each step. Similarly, computational studies on the formation of other benzofuran derivatives have helped to propose detailed mechanisms, such as those involving copper-catalyzed cyclizations or palladium-promoted ring formations. nih.gov For this compound, computational modeling could be used to investigate its reactivity in electrophilic substitution reactions, predicting the most likely sites of attack and the energy barriers associated with them, guided by the local reactivity descriptors. semanticscholar.org

Molecular Dynamics (MD) Simulations

No specific research data is available for Molecular Dynamics (MD) simulations of this compound.

Charge Transfer Analysis

No specific research data is available for the Charge Transfer Analysis of this compound.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

No specific research data is available for the Theoretical Prediction of Nonlinear Optical (NLO) Properties of this compound.

Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates in the Construction of Complex Molecules

2-(Phenylthio)benzofuran and its derivatives are important intermediates in the synthesis of complex organic molecules. The phenylthio group can be either a stable part of the final structure or a reactive site for further chemical transformations.

An environmentally friendly method has been developed for the C-2 sulfenylation of benzofurans using commercially available thiols in the presence of molecular iodine and dimethyl sulfoxide (B87167) (DMSO). researchgate.net This dehydrogenative cross-coupling reaction allows for the synthesis of a variety of 2-(arylthio)benzofurans, including this compound, under greener reaction conditions and without the need for metal catalysts. researchgate.net The resulting compounds are valuable precursors for more complex structures. For instance, derivatives of 2-(phenylthio)ethanol (B1207423) serve as intermediates in the synthesis of indole, benzofuran (B130515), and benzothiophene (B83047) derivatives. smolecule.com

The synthetic utility of related β-keto arylthioethers has been demonstrated by their conversion to valuable heterocycles. acs.org For example, ozonolysis of 1-phenyl-2-(phenylthio)pent-4-en-1-one leads to a 1,4-dicarbonyl compound which can then be cyclized to form substituted furans, pyrroles, and pyridazines. acs.org This highlights the potential of the phenylthio moiety in facilitating the construction of diverse heterocyclic systems.

Furthermore, complex benzofuran derivatives incorporating the phenylthio group have been synthesized. An example is '3-Benzofurancarboxylic acid, 6-bromo-5-(hydroperoxyacetyl)-2-((phenylthio)methyl)-, ethyl ester', a synthetic organic molecule with multiple functional groups attached to the benzofuran core. ontosight.ai The synthesis of such complex molecules often involves multi-step methods, and the phenylthio group can influence the compound's properties, such as its lipophilicity. ontosight.ai

Research has also shown the synthesis of 2-(phenylthio) benzoylarylhydrazone derivatives. nih.gov These compounds are prepared by the acid-catalyzed condensation of 2-(phenylthio)benzoic acid hydrazide with various aldehydes. nih.gov This demonstrates the utility of the 2-(phenylthio)benzoyl moiety as a scaffold for creating a library of complex molecules with potential biological activities. nih.gov

Precursors for the Synthesis of Diverse Functionalized Heterocyclic Compounds

The this compound scaffold serves as a versatile precursor for a range of functionalized heterocyclic compounds. The reactivity of the benzofuran ring and the attached phenylthio group can be exploited to introduce additional functional groups and to construct new ring systems.

One notable example is the electrochemical synthesis of selenylbenzo[b]furan derivatives. nih.govfrontiersin.orgfrontiersin.org In a specific application of this methodology, 2-((phenylthio)ethynyl)phenol can be used as a starting material. nih.govfrontiersin.org An electrochemical oxidative intramolecular cyclization reaction between 2-alkynylphenol derivatives and diselenides yields a variety of substituted benzo[b]furans. nih.govfrontiersin.org A specific derivative, 3-(phenylselanyl)-2-(phenylthio)benzofuran, has been synthesized using this method in an 88% yield. nih.govfrontiersin.org

Table 1: Synthesis of 3-(Phenylselanyl)-2-(phenylthio)benzofuran

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-((Phenylthio)ethynyl)phenol | Diphenyl diselenide, Electrochemical oxidation | 3-(Phenylselanyl)-2-(phenylthio)benzofuran | 88% | nih.govfrontiersin.org |

The development of methods for the direct functionalization of the benzofuran core is also crucial. A palladium-catalyzed dearomative arylation/oxidation reaction of (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes with iodobenzenes has been developed to synthesize (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones. rsc.org While this specific example does not start with this compound, it illustrates a modern approach to functionalizing the benzofuran ring, which could potentially be applied to derivatives containing the phenylthio group.

Furthermore, the synthesis of 2,3-disubstituted benzofurans is an active area of research. chim.it Nickel-catalyzed cycloannulation of o-alkynylphenyl esters can lead to 3-acylbenzofurans through an acyl group migration. chim.it This type of transformation highlights the potential for rearranging and functionalizing the benzofuran skeleton, starting from appropriately substituted precursors.

Utility in the Development of Advanced Organic Materials for Optoelectronic Applications

Benzofuran derivatives are recognized for their strong chemical stability and have garnered significant attention for their use in advanced organic materials. physchemres.org Their applications span optical sensing, optical data storage, light-emitting diodes (LEDs), and solar cells. physchemres.org The π-conjugated system of benzofurans, especially when functionalized with electron donor-acceptor groups, provides a pathway for electron density redistribution, which is a key characteristic for nonlinear optical (NLO) properties. physchemres.org

While direct studies on the optoelectronic properties of this compound itself are not extensively detailed in the provided results, the broader class of benzofuran derivatives shows immense promise. For example, naphthodifurans (NDFs) and anthradifurans (ADFs), which are extended benzofuran systems, have been investigated as hole-transporting materials and photosensitizers. researchgate.net The introduction of a sulfur-containing substituent like the phenylthio group can modulate the electronic properties of the benzofuran core, potentially enhancing its performance in optoelectronic devices.

The development of multifunctional materials for organic optoelectronics is a growing field. researchgate.net For instance, a benzothieno[3,2-b]benzofuran derivative has been reported with high mobility and luminescent properties. researchgate.net The synthesis of such fused heterocyclic systems often involves the strategic functionalization of benzofuran or benzothiophene precursors. The phenylthio group in this compound could serve as a handle for constructing such extended, fused-ring systems with tailored electronic and photophysical properties for applications in organic electronics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Phenylthio)benzofuran, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The compound is synthesized via sulfenylation of benzofuran derivatives using phenylthiol precursors under catalytic conditions. Key steps include:

- Catalyst selection : Lewis acids like BF₃·Et₂O or iodine (I₂) are commonly used to activate the benzofuran scaffold for thiol coupling .

- Reaction monitoring : Use TLC or HPLC to track progress, ensuring complete conversion of starting materials.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields high-purity product.

- Standardization : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of the phenylthio group.

- Example data :

| Reaction Time (h) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 12 | I₂ | 78 | ≥98% |

| 24 | BF₃·Et₂O | 85 | ≥97% |

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and spectrometric techniques:

- NMR : ¹H and ¹³C NMR (CDCl₃) confirm substituent positions. For example, δ 7.55–7.14 ppm (aromatic protons) and δ 152.9 ppm (benzofuran C-2) .

- HRMS : Exact mass (m/z 227.05 [M+H]⁺) verifies molecular formula (C₁₄H₁₀OS) .

- FT-IR : Sulfur-related stretches (C–S at ~650 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).

Q. What are the stability profiles of this compound under laboratory conditions?

- Methodological Answer : Stability depends on storage and handling:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Oxidative stability : Avoid prolonged exposure to air; use antioxidant stabilizers (e.g., BHT) in solution phases .

- pH sensitivity : Stable in neutral buffers (pH 6–8); avoid strongly acidic/basic conditions to prevent desulfurization.

Advanced Research Questions

Q. How does this compound interact with biological targets such as interleukin-17A (IL-17A)?

- Methodological Answer : Use molecular docking and dynamics simulations:

- Docking software : AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Key residues (e.g., Arg-56, Tyr-62) may form π–π or hydrophobic contacts with the benzofuran core .

- Validation : Compare binding affinities with experimental IC₅₀ values from ELISA-based inhibition assays.

- Data contradiction : If computational predictions conflict with assay results, re-evaluate force field parameters or confirm target purity via SDS-PAGE .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Address discrepancies through:

- Dose-response profiling : Test multiple concentrations (nM–µM range) to identify non-linear effects.

- Assay orthogonalization : Combine enzymatic (e.g., P450 inhibition) and cell-based (e.g., anti-inflammatory cytokine release) assays to confirm mechanisms .

- Batch variability : Characterize compound purity (HPLC ≥95%) and confirm stereochemistry if applicable.

Q. How can this compound be functionalized for applications in optical probes or drug delivery systems?

- Methodological Answer : Modify the benzofuran scaffold via:

- Electron-withdrawing groups : Introduce nitro (–NO₂) or aldehyde (–CHO) substituents at C-5 to enhance two-photon absorption (TPA) for imaging .

- Conjugation strategies : Click chemistry (e.g., azide-alkyne cycloaddition) links the compound to targeting moieties (e.g., antibodies, peptides).

- Example TPA data :

| Derivative | λ (nm) | TPA Cross-Section (GM) |

|---|---|---|

| NPBF | 740 | 54 |

| Parent | 720 | 18 |

Q. What metabolic pathways are predicted for this compound in mammalian systems?

- Methodological Answer : Use in vitro models (e.g., liver microsomes) to identify phase I/II metabolites:

- Phase I : Cytochrome P450-mediated oxidation of the phenylthio group to sulfoxide/sulfone .

- Phase II : Glucuronidation or sulfation of hydroxylated metabolites.

- Analytical tools : UPLC-HRMS (Exact mass ± 0.01 Da) to detect metabolites .

Data Interpretation and Reporting Guidelines

Q. How should researchers report conflicting spectral data for this compound analogs?

- Methodological Answer : Follow these steps:

Reproduce conditions : Ensure identical solvent, temperature, and instrument settings as cited studies.

Reference standards : Compare with structurally validated analogs (e.g., 2-(4-nitrophenyl)benzofuran) .

Disclose anomalies : Publish raw data (e.g., NMR FIDs, HRMS spectra) in supplementary materials for peer review .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound class?

- Methodological Answer : Apply FINER principles:

- Feasible : Synthesize ≥10 derivatives with systematic substituent variations.

- Novel : Focus on understudied positions (e.g., C-6 or C-7 of benzofuran).

- Ethical : Exclude derivatives with known toxicity (e.g., psychoactive benzofurans in ).

- Relevant : Prioritize targets with therapeutic potential (e.g., IL-17A for autoimmune diseases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.